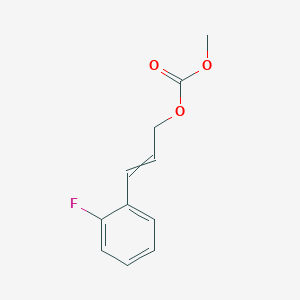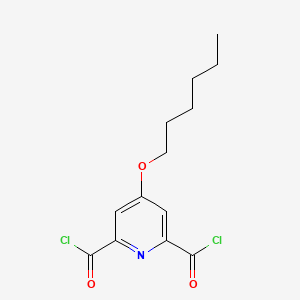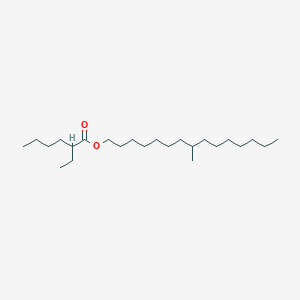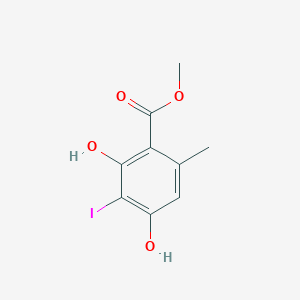![molecular formula C25H33IN4O3 B14205758 D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide CAS No. 824406-80-6](/img/structure/B14205758.png)
D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is a synthetic compound with a complex structure It is composed of leucine, alanine, and phenylalanine residues, with an iodophenyl group attached to the phenylalaninamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide typically involves the following steps:
Peptide Bond Formation: The initial step involves the formation of peptide bonds between D-leucine, D-alanine, and L-phenylalanine. This is usually achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Iodination: The iodophenyl group is introduced through an iodination reaction. This can be done using reagents like iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions.
Coupling: The iodophenyl group is then coupled to the phenylalaninamide moiety using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers for efficiency and consistency. The iodination and coupling steps would be optimized for scalability, ensuring high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the peptide bonds or the iodophenyl group. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups. This can be achieved using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines, often in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodophenyl oxides, while reduction could produce deiodinated or reduced peptide derivatives.
Aplicaciones Científicas De Investigación
D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and for investigating iodination reactions.
Biology: The compound can be used in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: It may be used in the development of novel materials or as a precursor in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain proteins or enzymes, influencing their activity. The peptide backbone allows for interactions with other biomolecules, potentially modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide
- D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide
Uniqueness
D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is unique due to the position of the iodine atom on the phenyl ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity, making it distinct from its 3-iodo and 4-iodo counterparts.
Propiedades
Número CAS |
824406-80-6 |
|---|---|
Fórmula molecular |
C25H33IN4O3 |
Peso molecular |
564.5 g/mol |
Nombre IUPAC |
(2R)-2-amino-N-[(2R)-1-[[(2S)-1-[(2-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-9-5-4-6-10-18)25(33)28-15-19-11-7-8-12-20(19)26/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21-,22+/m1/s1 |
Clave InChI |
WAXLFWSBTWUJNY-YHYVQYDKSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)[C@@H](CC(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate](/img/structure/B14205695.png)
![2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol](/img/structure/B14205696.png)



![Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester](/img/structure/B14205720.png)

methanone](/img/structure/B14205727.png)
![Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14205731.png)

![Pyrrolo[1,2-a]pyrazin-4(3H)-one](/img/structure/B14205739.png)
![3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane](/img/structure/B14205740.png)
![4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]benzoic acid](/img/structure/B14205742.png)
![9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14205751.png)
